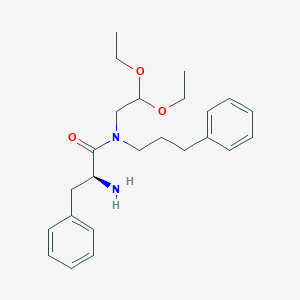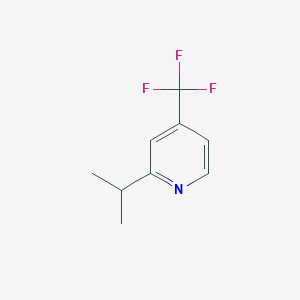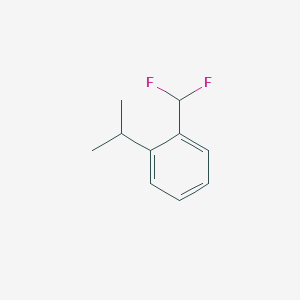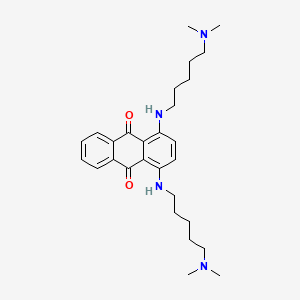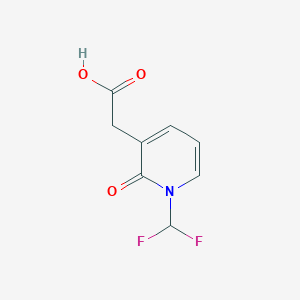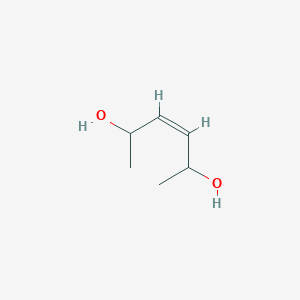
Sodium S-(quinolin-3-yl) sulfurothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium S-(quinolin-3-yl) sulfurothioate is a heterocyclic compound that contains a quinoline moiety. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium S-(quinolin-3-yl) sulfurothioate typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the reaction of quinoline-3-thiol with sodium hydroxide to form the sodium salt . The reaction is usually carried out under ambient conditions in an aqueous medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium S-(quinolin-3-yl) sulfurothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Quinoline-3-thiol.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Sodium S-(quinolin-3-yl) sulfurothioate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium S-(quinolin-3-yl) sulfurothioate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Quinoline-3-thiol: The thiol precursor to sodium S-(quinolin-3-yl) sulfurothioate.
Sulfoxides and Sulfones: Oxidized derivatives of the compound.
Uniqueness
This compound is unique due to its combination of a quinoline moiety with a sulfur-containing group. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals .
Propiedades
Fórmula molecular |
C7H4F3NaO3S2 |
|---|---|
Peso molecular |
280.2 g/mol |
Nombre IUPAC |
sodium;1-sulfonatosulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3O3S2.Na/c8-7(9,10)5-1-3-6(4-2-5)14-15(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
OKEHQPHGNNVPQO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)SS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



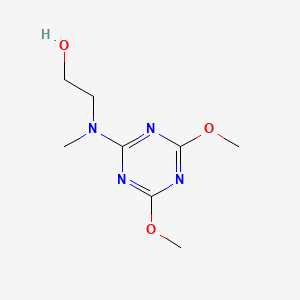



![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
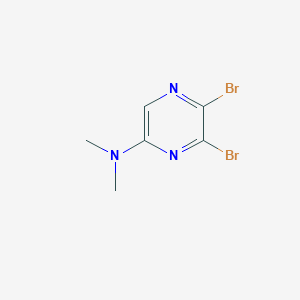
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
